N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide
Description
N-Methyl-N-(2,2,2-trifluoroethanethioyl)acetamide is a fluorinated acetamide derivative featuring a methyl group and a 2,2,2-trifluoroethanethioyl substituent on the nitrogen atom. The trifluoroethanethioyl group introduces strong electron-withdrawing effects due to the fluorine atoms, while the thioamide moiety (C=S) distinguishes it from conventional amides (C=O). This structural motif may influence reactivity, solubility, and intermolecular interactions, making it relevant for applications in medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C5H6F3NOS |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide |
InChI |
InChI=1S/C5H6F3NOS/c1-3(10)9(2)4(11)5(6,7)8/h1-2H3 |
InChI Key |
ZCLLLRNHRHRVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=S)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide typically involves the reaction of N-methylacetamide with 2,2,2-trifluoroethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and sulfides.
Substitution: Formation of substituted amides and thioethers.
Scientific Research Applications
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Table 1: Key Structural and Electronic Comparisons
Key Observations:
Thioamide vs. Amide : The thioamide group (C=S) reduces hydrogen-bonding capacity relative to traditional amides (C=O), impacting crystal packing and solubility. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms 1D chains via N–H⋯N bonds, whereas the thioamide variant may favor sulfur-based interactions .
Steric Effects : Bulky substituents (e.g., alachlor’s diethylphenyl group) hinder rotational freedom, whereas the target compound’s methyl and trifluoroethanethioyl groups allow more conformational flexibility .
Crystallographic and Intermolecular Interactions
- Crystal Packing: Meta-substituted trichloroacetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloroacetamide) exhibit monoclinic crystal systems with Z′ = 1–2, influenced by electron-withdrawing substituents.
- Hydrogen Bonding : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, N–H⋯N bonds stabilize the crystal lattice. The thioamide’s weaker hydrogen-bonding capacity might result in less dense packing or increased solubility .
Biological Activity
N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings on its biological activity, including antibacterial properties and interactions with key enzymes.
Chemical Structure and Properties
This compound is characterized by its trifluoroethyl group and acetamide structure. The molecular formula is , with a molecular weight of approximately 127.0652 g/mol. This unique structure contributes to its reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study focusing on acetamide derivatives found that several synthesized compounds demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- In vitro Testing : Compounds were tested using the agar well diffusion method, revealing that certain derivatives showed antibacterial activity comparable to standard antibiotics like levofloxacin .
- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were lower than those of established drugs, suggesting enhanced potency .
- Antibiofilm Activity : Notably, some compounds exhibited superior antibiofilm properties compared to controls, indicating their potential in preventing bacterial colonization .
Enzyme Inhibition
This compound also interacts with important enzymes in biological systems. Studies have highlighted its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation.
Enzyme Interaction Studies:
- AChE and BChE Inhibition : The compound showed mixed-type inhibition against BChE, with IC50 values indicating moderate activity .
- Kinetic Analysis : Lineweaver–Burk plots demonstrated that the compound alters both maximum velocity and Michaelis constant in enzyme reactions, providing insights into its mechanism of action .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antibacterial Activity | Comparable to levofloxacin; effective against multiple strains |
| Minimum Inhibitory Concentration (MIC) | Lower than standard drugs for certain derivatives |
| Antibiofilm Activity | Significant reduction in biofilm formation |
| Enzyme Inhibition | Moderate inhibition of AChE and BChE |
Case Studies and Research Insights
Several studies have investigated the biological activities of related compounds and their derivatives:
- Antimicrobial Efficacy : A series of acetamide derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that specific structural modifications could enhance antibacterial potency significantly .
- Neuroprotective Properties : Research on BChE inhibitors revealed that certain derivatives displayed neuroprotective activity alongside their inhibitory effects on cholinesterases, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-methyl-N-(2,2,2-trifluoroethanethioyl)acetamide?
Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. Key considerations include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and minimize side products (e.g., thermal decomposition of trifluoroethanethioyl groups) .
- Inert atmosphere : Argon or nitrogen is used to prevent oxidation of sulfur-containing intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates by stabilizing transition states .
- Catalysts : Bases like K₂CO₃ or triethylamine are critical for deprotonation steps .
Methodological Tip : Monitor reaction progress via TLC or inline FT-IR to detect intermediates and optimize quenching times .
Q. How can impurities in the final product be minimized during purification?
- Chromatography : Use gradient elution on silica gel columns to separate structurally similar byproducts (e.g., unreacted acetamide precursors) .
- Recrystallization : Solvent pairs like dichloromethane/heptane yield high-purity crystals by exploiting differential solubility of the product and impurities .
- Analytical validation : Confirm purity via HPLC (≥95% purity threshold) and ¹⁹F NMR to detect residual fluorinated impurities .
Q. What spectroscopic techniques are most reliable for structural characterization?
- ¹H/¹³C NMR : Assign methyl (δ ~2.8–3.1 ppm) and trifluoroethyl (δ ~3.5–4.0 ppm) groups; coupling patterns distinguish stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic clusters for Cl/F-containing fragments .
- FT-IR : Identify thioamide (C=S stretch ~1050–1250 cm⁻¹) and carbonyl (C=O ~1650–1750 cm⁻¹) vibrations .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reactivity data?
- DFT calculations : Model reaction pathways (e.g., nucleophilic attack on the trifluoroethyl group) to identify energy barriers and rate-limiting steps .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O/F contacts) to explain crystallographic packing anomalies .
- MD simulations : Predict solvent effects on reaction kinetics (e.g., DMF vs. THF) to refine synthetic protocols .
Case Study : Discrepancies in trifluoroethyl group reactivity were resolved by DFT studies showing steric hindrance from the methyl substituent .
Q. What strategies mitigate conflicting bioactivity results in pharmacological assays?
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines to account for variability in membrane permeability .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the thioamide bond) that may interfere with activity .
- Targeted mutagenesis : If interacting with enzymes (e.g., kinases), validate binding via site-directed mutagenesis of proposed active-site residues .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- SHELXL refinement : Use high-resolution X-ray data (≤1.0 Å) to model disorder in flexible trifluoroethyl groups and assign absolute configuration .
- Twinned data correction : Apply SHELXPRO to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation tools : Check R₁/Rfree gaps (<5%) and Platon’s ADDSYM to detect missed symmetry elements .
Q. What mechanistic insights guide the design of derivatives with enhanced stability?
- Electron-withdrawing effects : The trifluoroethyl group increases electrophilicity at the carbonyl carbon, making it prone to nucleophilic attack. Stabilize via steric shielding (e.g., bulky aryl substituents) .
- Hydrolysis resistance : Replace the thioamide (C=S) with a carbamate (N–CO–O) to reduce susceptibility to aqueous degradation .
- Photostability : Introduce UV-absorbing groups (e.g., nitro or cyano) to prevent radical-mediated decomposition .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| ¹⁹F NMR | CF₃ group: δ -60 to -70 ppm (quartet, J ~10 Hz) | |
| HRMS (ESI+) | [M+H]⁺ = 254.0824 (C₆H₈F₃NOS⁺) | |
| X-ray Diffraction | Space group P2₁/c, Z = 4 |
Q. Table 2. Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Trifluoroethyl group hydrolysis | Prolonged exposure to moisture | Use molecular sieves in reactions |
| Methyl migration | High-temperature conditions | Optimize at ≤80°C |
| Thioamide oxidation | O₂ in solvent | Purge with argon |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
